Cas no 1841704-59-3 (trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol)

Technical Introduction: trans-4-[(4-Methoxyphenyl)amino]pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a trans-configured hydroxyl group at the 3-position and a 4-methoxyphenylamino substituent at the 4-position. This scaffold is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active compounds, particularly in the development of selective ligands or modulators targeting aminergic GPCRs or transporters. The trans-stereochemistry and polar functional groups enhance its utility in structure-activity relationship studies, offering opportunities for fine-tuning pharmacokinetic properties. Its well-defined stereochemistry and synthetic accessibility make it a valuable building block for drug discovery and asymmetric synthesis applications.
trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol structure
1841704-59-3 structure
Product name:trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol
CAS No:1841704-59-3
MF:C11H16N2O2
Molecular Weight:208.256942749023
CID:5793310
PubChem ID:126847028

trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • 1841704-59-3
    • AKOS040823552
    • starbld0003503
    • F6545-6180
    • trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol
    • (3R,4R)-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol
    • (3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol
    • 3-Pyrrolidinol, 4-[(4-methoxyphenyl)amino]-, (3R,4R)-
    • インチ: 1S/C11H16N2O2/c1-15-9-4-2-8(3-5-9)13-10-6-12-7-11(10)14/h2-5,10-14H,6-7H2,1H3/t10-,11-/m1/s1
    • InChIKey: ARWQLDGKWMGZPF-GHMZBOCLSA-N
    • SMILES: O[C@@H]1CNC[C@H]1NC1C=CC(=CC=1)OC

計算された属性

  • 精确分子量: 208.121177757g/mol
  • 同位素质量: 208.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.5Ų
  • XLogP3: 0.7

じっけんとくせい

  • 密度みつど: 1.220±0.06 g/cm3(Predicted)
  • Boiling Point: 405.3±45.0 °C(Predicted)
  • 酸度系数(pKa): 14.50±0.40(Predicted)

trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6545-6180-0.5g
trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol
1841704-59-3 95%+
0.5g
$437.0 2023-09-06
Life Chemicals
F6545-6180-0.25g
trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol
1841704-59-3 95%+
0.25g
$415.0 2023-09-06
Life Chemicals
F6545-6180-1g
trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol
1841704-59-3 95%+
1g
$460.0 2023-09-06
Life Chemicals
F6545-6180-10g
trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol
1841704-59-3 95%+
10g
$2125.0 2023-09-06
Life Chemicals
F6545-6180-2.5g
trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol
1841704-59-3 95%+
2.5g
$1004.0 2023-09-06
Life Chemicals
F6545-6180-5g
trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol
1841704-59-3 95%+
5g
$1515.0 2023-09-06

trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol 関連文献

trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-olに関する追加情報

Professional Introduction to trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol (CAS No. 1841704-59-3)

trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1841704-59-3, has garnered attention due to its potential applications in drug development and molecular research. The presence of a pyrrolidin-3-ol moiety combined with an amino group linked to a 4-methoxyphenyl substituent makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's structure is of particular interest in medicinal chemistry, as it embodies a blend of aromatic and heterocyclic functionalities that can interact with biological targets in diverse ways. Recent studies have highlighted the importance of such structural motifs in designing novel therapeutic agents. The 4-methoxyphenyl group, in particular, is known for its ability to modulate enzyme activity and receptor binding, making it a valuable component in the development of small-molecule drugs.

In the context of contemporary pharmaceutical research, trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol has been explored for its potential role in addressing various therapeutic challenges. For instance, its structural framework suggests compatibility with enzymes involved in metabolic pathways, which could be leveraged for the treatment of metabolic disorders. Additionally, the compound's ability to engage with specific protein targets has been investigated in the quest for new treatments for neurological and cardiovascular diseases.

The synthesis of this compound involves intricate organic transformations that highlight the ingenuity of modern synthetic chemistry. The incorporation of the pyrrolidin-3-ol core requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to construct the desired framework efficiently. These synthetic strategies not only underscore the compound's complexity but also demonstrate the advancements in synthetic methodologies that enable the production of such sophisticated molecules.

From a pharmacological perspective, trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol exhibits promising characteristics that make it a candidate for further investigation. Preclinical studies have indicated that derivatives of this compound may possess inhibitory effects on certain kinases and other enzymes implicated in cancer progression. Furthermore, its interaction with neurotransmitter receptors has been explored, suggesting potential applications in managing conditions related to central nervous system dysfunction.

The compound's solubility profile and stability under various conditions are critical factors that influence its feasibility for pharmaceutical applications. Research efforts have focused on optimizing these properties through structural modifications, ensuring that the final drug candidates are both effective and practical for clinical use. The development of novel formulations and delivery systems is also an area of active investigation, aiming to enhance bioavailability and therapeutic efficacy.

The role of computational chemistry in understanding the behavior of trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol cannot be overstated. Molecular modeling techniques have provided valuable insights into its binding interactions with biological targets, facilitating the design of more potent and selective derivatives. These computational approaches complement experimental studies, offering a holistic view of the compound's pharmacological properties.

In conclusion, trans-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol (CAS No. 1841704-59-3) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and demonstrated potential make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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